
1-(Bromoacetyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromoacetyl)indoline is a chemical compound with the CAS Number: 73392-01-5 . It has a molecular weight of 240.1 and its IUPAC name is 1-(bromoacetyl)indoline . It is a solid substance .
Synthesis Analysis
Indoline compounds can be synthesized from picolinamide-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This method is efficient, uses low catalyst loadings, operates under mild conditions, and utilizes inexpensive reagents .Molecular Structure Analysis
The InChI code for 1-(Bromoacetyl)indoline is 1S/C10H10BrNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 . This indicates the presence of a bromoacetyl group attached to an indoline ring.Chemical Reactions Analysis
Indole derivatives, including indoline, are known to undergo various chemical reactions. For instance, they can undergo electrophilic substitution at the 3-position, leading to protonation, halogenation, alkylation, and acylation .Physical And Chemical Properties Analysis
1-(Bromoacetyl)indoline is a solid substance . It has a molecular weight of 240.1 . The compound is stored at room temperature .Applications De Recherche Scientifique
Dearomatization Reactions of Indoles
Indoline derivatives are three-dimensional structures of interest in drug discovery . The dearomatization of indoles is a process that transforms a plain and achiral compound into a chiral scaffold . This process is used to obtain 3D-indolines scaffold from the umpolung of N-acyl indoles via activation with FeCl3 .
Multicomponent Reactions
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Recent applications of indole in multicomponent reactions have led to the synthesis of various heterocyclic compounds .
Synthesis of Pharmaceuticals
The indoline skeleton is synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine . This process is used in the development of new pharmaceuticals .
Development of New Synthetic Methods
The overall purpose of some research programs is the development of new synthetic methods for the dearomatization of the indole nucleus to access such structures .
Design of Polycyclic Structures
The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Bioinspired Dearomative Oxidative Cyclization
This procedure involves the oxidation of the phenol into a highly electrophilic phenoxenium species which is immediately attacked by the nucleophilic indole .
Mécanisme D'action
Orientations Futures
Indole derivatives, including 1-(Bromoacetyl)indoline, have diverse biological activities and immense potential for exploration for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Propriétés
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHBDJXOHMIGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromoacetyl)indoline | |
CAS RN |
73392-01-5 |
Source


|
| Record name | 1-(Bromoacetyl)indoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2649094.png)
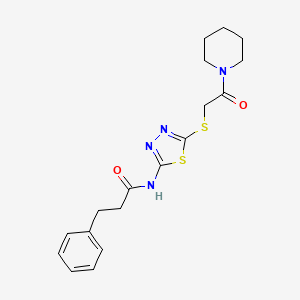
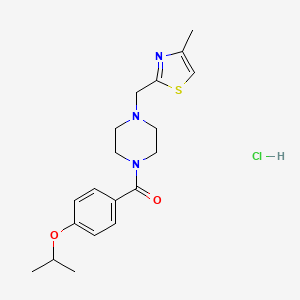
![2-Propan-2-yl-1-[1-(thiolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2649100.png)
![N-[2-(diethylamino)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2649101.png)
![4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2649102.png)
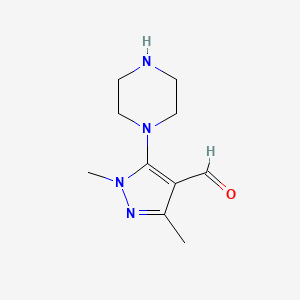

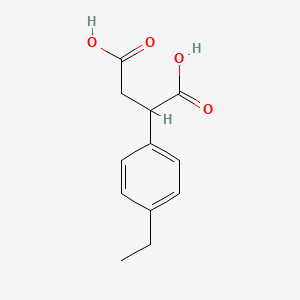
![1-[(2-Aminoethyl)sulfanyl]-4-fluorobenzene hydrochloride](/img/no-structure.png)
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2649110.png)

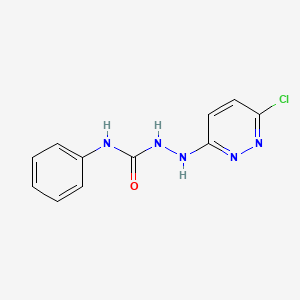
![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649116.png)